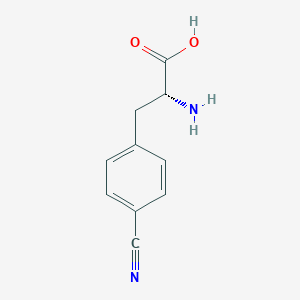

H-D-Phe(4-CN)-OH

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(4-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIPUXXIFQQMKN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363542 | |

| Record name | 4-Cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-44-7 | |

| Record name | 4-Cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Phe(4-CN)-OH: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of H-D-Phe(4-CN)-OH (D-4-Cyanophenylalanine) for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as D-4-Cyanophenylalanine, is a non-canonical amino acid derivative of D-phenylalanine. Its unique structure, featuring a cyano group at the para position of the phenyl ring, imparts distinct chemical and physical properties that make it a valuable tool in biochemical research, peptide synthesis, and drug development. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its potential applications.

Core Properties

This compound is a white to off-white crystalline powder. The presence of the cyano group influences its polarity and potential for molecular interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are compiled from various sources and computational models.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.2 g/mol | [1][2] |

| CAS Number | 263396-44-7 | [1] |

| Appearance | Off-white powder | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 394.1 ± 37.0 °C at 760 mmHg | |

| Flash Point | 192.1 ± 26.5 °C | |

| LogP | 0.55 | |

| Vapour Pressure | 0.0 ± 1.0 mmHg at 25°C | |

| Index of Refraction | 1.596 | |

| Storage Condition | -15°C |

Spectroscopic Properties

The cyano group of this compound serves as a unique spectroscopic probe. Its vibrational frequency in infrared (IR) spectroscopy and its fluorescence properties are sensitive to the local microenvironment, making it a powerful tool for studying protein structure, dynamics, and interactions.[3][4][5][6]

Experimental Protocols

Asymmetric Synthesis of this compound

Conceptual Protocol using an Engineered Phenylalanine Ammonia Lyase (PAL):

-

Enzyme Preparation: Obtain or express a mutant phenylalanine ammonia lyase (PAL) that exhibits activity towards β-substituted cinnamic acids.[8]

-

Reaction Setup: In a suitable buffer (e.g., Tris-HCl, pH 8.5), dissolve 4-cyano-cinnamic acid and a high concentration of an ammonia source (e.g., ammonium carbonate).

-

Enzymatic Reaction: Add the engineered PAL to the reaction mixture. Incubate at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the reaction progress by HPLC to observe the formation of this compound.

-

Work-up and Purification: Once the reaction reaches completion, acidify the mixture to precipitate the unreacted substrate. The supernatant containing the product can be purified using ion-exchange chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is typically incorporated into peptides using its Fmoc-protected form, Fmoc-D-Phe(4-CN)-OH. Standard Fmoc-SPPS protocols can be employed.

Protocol for Coupling Fmoc-D-Phe(4-CN)-OH:

-

Resin Preparation: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Phe(4-CN)-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. HOBt (3-5 equivalents) can be included to minimize racemization.[10][11][12][13][14]

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[15][16][17][18][19]

Characterization of Peptides Containing this compound

Workflow for Peptide Characterization:

Caption: Workflow for the purification and characterization of peptides.

Biological Activity and Applications

The incorporation of D-amino acids, such as this compound, into peptides offers several advantages in drug development.[20][21]

Enhanced Proteolytic Stability

Peptides containing D-amino acids are significantly more resistant to degradation by proteases compared to their L-amino acid counterparts.[22][23] This increased stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Modulation of Receptor Binding and Signaling

The stereochemistry of amino acids can profoundly impact peptide conformation and its interaction with biological targets. Substitution of an L-amino acid with a D-amino acid can alter the binding affinity and efficacy of a peptide for its receptor.[23][24][25][26][27][28][29] While direct studies on this compound's effect on signaling are absent, its incorporation into bioactive peptides can modulate their signaling properties. For instance, introduction of a D-amino acid can either enhance or decrease receptor activation depending on the specific peptide and receptor system.[24]

Hypothetical Signaling Pathway Investigation Workflow:

Caption: Workflow for investigating the impact of a D-amino acid-containing peptide.

Spectroscopic Probe for Elucidating Biological Processes

The unique spectroscopic properties of the 4-cyano group make it an invaluable tool for studying protein folding, protein-protein interactions, and peptide-membrane interactions at a molecular level.[4][5][6][30][31] The changes in the IR spectrum or fluorescence emission of the cyano group can provide real-time information on conformational changes and binding events.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a versatile non-canonical amino acid with significant potential in peptide-based drug discovery and biochemical research. Its ability to enhance peptide stability and serve as a sensitive spectroscopic probe makes it a valuable addition to the toolbox of chemists and biologists. While its direct effects on cellular signaling are not yet characterized, its incorporation into bioactive peptides provides a powerful strategy to modulate their pharmacological properties and to study their mechanism of action. Further research into the synthesis and application of this and other D-amino acid derivatives will undoubtedly continue to advance the field of peptide therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. acs.org [acs.org]

- 4. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. 肽偶联剂选择指南 [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. ymc.co.jp [ymc.co.jp]

- 16. agilent.com [agilent.com]

- 17. agilent.com [agilent.com]

- 18. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Separation and purification of antioxidant peptides from purple speckled kidney bean by macroporous adsorption resin and analysis of amino acid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Technical Guide: H-D-Phe(4-CN)-OH (D-4-Cyanophenylalanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of H-D-Phe(4-CN)-OH, also known as D-4-Cyanophenylalanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, utilized for its ability to enhance the stability and bioactivity of peptides.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-phenylalanine, featuring a nitrile (-CN) group at the para-position of the phenyl ring. This modification significantly alters its electronic properties and potential for molecular interactions.

Systematic Name: (R)-2-Amino-3-(4-cyanophenyl)propanoic acid[1] CAS Number: 263396-44-7[1][2] Molecular Formula: C₁₀H₁₀N₂O₂[1][2] Molecular Weight: 190.20 g/mol [3]

Physicochemical Data

The following table summarizes key quantitative data for this compound and its common protected forms.

| Property | Value | Reference |

| This compound | ||

| Molecular Weight | 190.20 g/mol | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point (Est.) | 394.1 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point (Est.) | 192.1 ± 26.5 °C | [1] |

| Boc-D-Phe(4-CN)-OH | ||

| Molecular Formula | C₁₅H₁₈N₂O₄ | [4] |

| Molecular Weight | 290.31 g/mol | [4] |

| Fmoc-D-Phe(4-CN)-OH | ||

| Molecular Formula | C₂₅H₂₀N₂O₄ | [5] |

| Molecular Weight | 412.4 g/mol | [5] |

Synthesis of this compound

The enantioselective synthesis of D-amino acids like this compound is a significant challenge. While traditional chemical methods exist, they often result in racemic mixtures requiring subsequent resolution.[6] Modern biocatalytic and chemoenzymatic approaches offer highly stereospecific routes to the desired D-enantiomer, providing high yields and optical purity.[7][8]

One of the most effective methods is a one-pot chemoenzymatic cascade process that converts a substituted cinnamic acid into the corresponding D-phenylalanine derivative.[1][8] This approach utilizes a Phenylalanine Ammonia Lyase (PAL) for the initial amination, followed by a deracemization step involving an L-amino acid deaminase (LAAD) and a nonselective reducing agent.[5][8]

Experimental Protocol: Chemoenzymatic Synthesis of D-Arylalanines

The following is a representative protocol for the synthesis of D-arylalanines from trans-cinnamic acids using a one-pot system with a Phenylalanine Ammonia Lyase (AvPAL) and an L-Amino Acid Deaminase (PmLAAD). This method can be adapted for the synthesis of this compound starting from 4-cyanocinnamic acid.

Objective: To synthesize an optically pure D-arylalanine.

Materials:

-

trans-cinnamic acid derivative (e.g., 4-cyanocinnamic acid)

-

Recombinant Phenylalanine Ammonia Lyase from Anabaena variabilis (AvPAL)

-

Recombinant L-Amino Acid Deaminase from Proteus mirabilis (PmLAAD)

-

Ammonia-borane complex (NH₃BH₃)

-

Ammonium hydroxide (NH₄OH) buffer

-

Standard laboratory glassware and equipment (reactor, stirrer, pH meter)

-

HPLC with a chiral column for analysis

Procedure:

-

Reaction Setup: A buffered solution (e.g., 5 M NH₄OH, pH 9.6) is prepared in a suitable reaction vessel.

-

Substrate Addition: The starting material, the corresponding trans-cinnamic acid derivative, is added to the reaction mixture to a final concentration of approximately 5 mM.[8]

-

Enzyme Addition: Purified AvPAL and whole E. coli cells expressing PmLAAD are added to the vessel.[8]

-

Reductant Addition: The nonselective reducing agent, ammonia-borane (NH₃BH₃), is added to the mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) with constant stirring (e.g., 220 rpm) for a period of 4 to 24 hours.[8]

-

Monitoring: The reaction progress, including the conversion of the starting material and the enantiomeric excess (ee) of the D-amino acid product, is monitored periodically using chiral HPLC.

-

Work-up and Purification: Upon completion, the reaction is stopped, and the product is isolated and purified using standard techniques such as ion-exchange chromatography.

This one-pot method has been shown to produce various D-arylalanines with high conversion rates (up to 96%) and excellent optical purity (>99% ee).[5]

Synthesis Workflow

The logical workflow for the chemoenzymatic synthesis of this compound is depicted below. This cascade process efficiently converts the achiral precursor into the desired D-enantiomer.

Caption: Chemoenzymatic cascade for the synthesis of this compound.

References

- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Biological Activity of D-4-Cyanophenylalanine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide design and drug discovery, the incorporation of non-canonical amino acids has emerged as a powerful strategy to enhance biological activity, stability, and to probe molecular interactions. Among these, D-4-cyanophenylalanine, a synthetic amino acid, has garnered significant attention. This technical guide delves into the core of its biological impact when integrated into peptide scaffolds, offering a comprehensive overview of its effects on bioactivity, detailed experimental methodologies, and the signaling pathways it can influence.

Enhancing Biological Efficacy: A Quantitative Perspective

The introduction of D-4-cyanophenylalanine into peptide sequences can profoundly influence their interaction with biological targets. The cyano group, a strong dipole and potential hydrogen bond acceptor, can alter the peptide's conformation and electronic properties, leading to enhanced binding affinities and inhibitory activities. Furthermore, the D-configuration of the amino acid provides resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.

While comprehensive quantitative data across a wide range of D-4-cyanophenylalanine-containing peptides remains an area of active research, several studies have demonstrated its potential. For instance, the incorporation of a D-phenylalanine derivative into Gonadotropin-Releasing Hormone (GnRH) peptides resulted in a significant enhancement of receptor binding affinity, with reported IC50 values in the low nanomolar range.[1] Specifically, two DOTA-conjugated D-Lys6-GnRH peptides incorporating D-Phe exhibited IC50 values of 7.6 nM and 16.3 nM, a notable improvement compared to the parent peptide.[1] In another example, a peptide inhibitor containing D-amino acids targeting the BRD4 ET domain for renal cancer therapy showed an excellent binding affinity with a Kd of 0.45 nM.[2]

While not containing D-4-cyanophenylalanine specifically, studies on peptides incorporating dehydrophenylalanine, a structurally related amino acid, have shown promising antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against various bacterial strains.[3] This suggests that the introduction of such modified aromatic amino acids can be a viable strategy for developing novel antimicrobial agents.

Table 1: Quantitative Biological Activity of Peptides Containing D-Aromatic Amino Acid Analogs

| Peptide/Target | Modification | Biological Activity Metric | Value | Reference |

| DOTA-Ahx-D-Phe-(D-Lys6-GnRH) / GnRH Receptor | D-Phenylalanine | IC50 | 7.6 nM | [1] |

| DOTA-D-Phe-Ahx-(D-Lys6-GnRH) / GnRH Receptor | D-Phenylalanine | IC50 | 16.3 nM | [1] |

| BEP-2 / BRD4 ET domain | D-amino acids | Kd | 0.45 nM | [2] |

| VS4 / S. aureus | Dehydrophenylalanine | MIC | 10 µM | [3] |

| VSD1 / E. coli | Dehydrophenylalanine | MIC | 1 µM | [3] |

| VSD1 / S. aureus | Dehydrophenylalanine | MIC | 5 µM | [3] |

Experimental Protocols: A Methodological Blueprint

The synthesis and evaluation of D-4-cyanophenylalanine-containing peptides require a robust set of experimental protocols. This section provides a detailed overview of the key methodologies employed in their creation and biological characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of these modified peptides is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for SPPS of a D-4-Cyanophenylalanine Containing Peptide:

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (including Fmoc-D-4-cyanophenylalanine-OH) by pre-incubating it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using techniques such as mass spectrometry and analytical RP-HPLC.

Experimental Workflow for Peptide Synthesis and Purification

Caption: Workflow for the synthesis and purification of peptides.

Biological Activity Assays

Cell Viability (MTT) Assay: This colorimetric assay is commonly used to assess the cytotoxic effects of peptides on cancer cell lines.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the D-4-cyanophenylalanine-containing peptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Antimicrobial Susceptibility (MIC) Assay: The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial potency of the peptides.

Protocol for MIC Assay:

-

Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase.

-

Peptide Dilution: Prepare serial dilutions of the D-4-cyanophenylalanine-containing peptide in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by D-4-cyanophenylalanine-containing peptides are still under extensive investigation and are likely target-dependent, a common mechanism of action for many bioactive peptides, particularly those with anticancer or antimicrobial properties, is the disruption of cellular membranes. Cationic and amphipathic peptides can preferentially interact with the negatively charged membranes of cancer cells and bacteria, leading to pore formation, membrane depolarization, and ultimately, cell death.[4][5]

Furthermore, some peptides can induce apoptosis, a form of programmed cell death. This can be triggered through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

Hypothesized Apoptotic Pathway Induced by a Bioactive Peptide

Caption: Potential apoptotic pathways initiated by a bioactive peptide.

Conclusion and Future Directions

The incorporation of D-4-cyanophenylalanine into peptides represents a promising avenue for the development of novel therapeutics with enhanced stability and biological activity. The quantitative data, though still emerging, highlights the potential for significant improvements in receptor binding and antimicrobial efficacy. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of these modified peptides.

Future research should focus on a more systematic exploration of the structure-activity relationships of D-4-cyanophenylalanine-containing peptides to enable rational design. A deeper understanding of their mechanisms of action and the specific signaling pathways they modulate will be crucial for translating these promising molecules into clinically effective drugs. As our knowledge in this area expands, D-4-cyanophenylalanine is poised to become an invaluable tool in the arsenal of medicinal chemists and drug developers.

References

- 1. Introduction of D-Phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a potent and selective peptide inhibitor with d-amino acids targeting the BRD4 ET domain for renal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dual-Targeting Pro-apoptotic Peptide for Programmed Cancer Cell Death via Specific Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of D-Phenylalanine Derivatives in Modern Drug Design: A Technical Guide

For Immediate Release

A Deep Dive into the Stereochemical Advantage of D-Phenylalanine in Developing Next-Generation Therapeutics

In the landscape of modern drug discovery, the quest for more potent, stable, and specific therapeutic agents is relentless. Among the innovative strategies employed, the incorporation of unnatural amino acids, particularly D-phenylalanine and its derivatives, has emerged as a powerful tool in medicinal chemistry. This technical guide provides an in-depth analysis of the role of D-phenylalanine derivatives in drug design, offering valuable insights for researchers, scientists, and drug development professionals. By exploring their synthesis, mechanisms of action, and diverse applications, this document illuminates the profound impact of this unique chiral building block on contemporary pharmaceutical development.

The Core Principle: Overcoming Biological Barriers with D-Stereochemistry

The fundamental advantage of incorporating D-phenylalanine into drug candidates, especially peptide-based therapeutics, lies in its stereochemical configuration. Native peptides and proteins are exclusively composed of L-amino acids, and as a result, the body's metabolic machinery, particularly proteolytic enzymes, is exquisitely evolved to recognize and degrade L-isomers. By strategically replacing an L-phenylalanine with its D-enantiomer, the resulting peptide becomes resistant to this enzymatic degradation. This "stereochemical shield" confers several critical advantages:

-

Enhanced Proteolytic Stability: Peptides containing D-phenylalanine exhibit significantly increased resistance to proteases, leading to a longer circulating half-life in the body.[1][2]

-

Improved Bioavailability: The enhanced stability often translates to better absorption and sustained therapeutic effects.

-

Modulation of Conformation: The introduction of a D-amino acid can alter the peptide's secondary structure, which can be leveraged to optimize binding affinity and selectivity for its biological target.[1]

-

Reduced Immunogenicity: As they are less susceptible to proteolytic processing, peptides with D-amino acids may be less likely to be presented by antigen-presenting cells, potentially reducing their immunogenic profile.[1]

Applications of D-Phenylalanine Derivatives in Drug Development

The unique properties of D-phenylalanine have been successfully exploited in the development of a range of therapeutics across various disease areas.

Management of Type 2 Diabetes: The Case of Nateglinide

Nateglinide, a D-phenylalanine derivative, is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[3][4] It functions as a short-acting insulin secretagogue by binding to and inhibiting ATP-sensitive potassium (KATP) channels on pancreatic β-cells.[3][5] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[6][7] The action of Nateglinide is glucose-dependent, meaning it has a more pronounced effect in the presence of elevated glucose levels, which reduces the risk of hypoglycemia compared to some other classes of insulin secretagogues.[3][5]

Analgesia: Potentiating Endogenous Opioid Pathways

D-phenylalanine has been investigated for its analgesic properties, which are believed to stem from its role as an enkephalinase inhibitor.[8][9][10] Enkephalinases are enzymes that degrade endogenous opioid peptides called enkephalins. By inhibiting these enzymes, D-phenylalanine increases the levels and duration of action of enkephalins, thereby enhancing the body's natural pain-relief mechanisms.[11][12] This has led to its exploration as an adjunct therapy in chronic pain management.[12][13]

Antiviral Therapy: Targeting HIV Capsid

A significant application of D-phenylalanine derivatives is in the development of antiviral agents, particularly inhibitors of the HIV-1 capsid protein (CA).[14] The small molecule PF-74, which incorporates a D-phenylalanine scaffold, binds to a critical interface of the CA hexamer, disrupting the delicate balance of capsid stability required for viral replication.[15][16] Research into derivatives of PF-74 aims to improve antiviral potency and metabolic stability.[4][17]

Antimicrobial Peptides

The incorporation of D-phenylalanine into antimicrobial peptides (AMPs) is a strategy to enhance their stability and, in some cases, their activity. By resisting degradation by bacterial proteases, these modified AMPs can exert their membrane-disrupting or intracellular-targeting effects for longer periods.[18][19]

Quantitative Data on D-Phenylalanine Derivatives

The following tables summarize key quantitative data for various D-phenylalanine derivatives, providing a comparative overview of their biological activities.

| Compound/Peptide | Target/Application | Key Parameter | Value | Reference(s) |

| Nateglinide (A-4166) | Insulin Secretion (Type 2 Diabetes) | Effective Concentration for Ca2+ influx | 3-30 µM | [7] |

| (S)-PF74 | HIV-1 Capsid Inhibition | IC50 | 1.5 µM | [16] |

| (R)-PF74 | HIV-1 Capsid Inhibition | IC50 | 19 µM | [16] |

| PF74 Analog 15 | HIV-1 Capsid Inhibition | EC50 | 0.31 µM | [14] |

| PF74 | HIV-1 Capsid Inhibition | EC50 | 0.70 µM | [14] |

| VSL1 (contains ΔPhe) | Antimicrobial (E. coli) | MIC | 5 µM | [18] |

| VSL2 (contains ΔPhe) | Antimicrobial (E. coli) | MIC | 5 µM | [18] |

| VSL3 (contains ΔPhe) | Antimicrobial (E. coli) | MIC | 5 µM | [18] |

| VS4 (contains ΔPhe) | Antimicrobial (S. aureus) | MIC | 10 µM | [18] |

| NKC-DOPA3 | Antimicrobial (E. coli) | Log Reduction | 5.7 | [15] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ΔPhe: α,β-dihydrophenylalanine.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis, characterization, and evaluation of D-phenylalanine derivatives.

Enzymatic Synthesis of D-Phenylalanine

This protocol describes a tri-enzymatic cascade for the synthesis of D-phenylalanine from L-phenylalanine.[6][20]

Materials:

-

L-amino acid deaminase (LAAD) from Proteus mirabilis

-

meso-diaminopimelate dehydrogenase (DAPDH) from Proteus vulgaris

-

Glucose dehydrogenase (GDH) from Bacillus megaterium

-

L-phenylalanine

-

NADP+

-

NH4Cl

-

Glucose

-

Tris-HCl buffer (100 mM, pH 9.0)

Procedure:

-

Enzyme Preparation: Overexpress and purify LAAD, DAPDH, and GDH.

-

Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, L-phenylalanine (e.g., 20 g/L), NH4Cl (e.g., 4 g/L), glucose (e.g., 28 g/L), and NADP+ (e.g., 5 mM).

-

Enzyme Addition: Add the three enzymes (LAAD, DAPDH, and GDH) to the reaction mixture. The optimal ratio of enzyme activities should be determined empirically.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitoring and Purification: Monitor the conversion of L-phenylalanine to D-phenylalanine using HPLC. Once the reaction is complete, purify D-phenylalanine from the reaction mixture using standard chromatographic techniques.

Solid-Phase Peptide Synthesis (SPPS) with D-Phenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected D-phenylalanine residue.[3][5]

Materials:

-

Rink Amide resin

-

N-methylpyrrolidone (NMP)

-

4-methylpiperidine in NMP (20% v/v)

-

Fmoc-protected amino acids (including Fmoc-D-Phe-OH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in NMP in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% 4-methylpiperidine in NMP. Wash the resin thoroughly with NMP.

-

Amino Acid Coupling: a. Activate the Fmoc-protected amino acid (e.g., Fmoc-D-Phe-OH) by dissolving it in NMP with HATU and DIEA. b. Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours). c. Monitor the completion of the coupling reaction using the Kaiser test. d. Wash the resin with NMP and DCM.

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC. The structure can be further characterized by NMR.[1][2][16][21][22]

Peptide Stability Assay in Human Serum

This protocol describes a method to determine the half-life of a peptide in human serum.[13][23][24][25]

Materials:

-

Synthesized peptide

-

Human serum

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator

-

HPLC-MS system

Procedure:

-

Peptide Incubation: Dissolve the peptide in a suitable buffer and add it to human serum to a final concentration (e.g., 1 mg/mL). Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Protein Precipitation: Immediately stop the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., ACN with 1% TFA). Vortex and centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of remaining intact peptide.

-

Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the peptide's half-life.

Intracellular Calcium Influx Assay

This protocol provides a general method for measuring changes in intracellular calcium concentration, which is relevant for assessing the activity of secretagogues like Nateglinide.[26][27]

Materials:

-

Pancreatic β-cell line (e.g., INS-1)

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM)

-

Pluronic F-127

-

Krebs-Ringer bicarbonate buffer (KRBH) with varying glucose concentrations

-

D-phenylalanine derivative (e.g., Nateglinide)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Seeding: Seed the pancreatic β-cells onto a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in KRBH. b. Wash the cells with KRBH and then incubate them with the loading buffer at 37°C in the dark for a specified time (e.g., 30-60 minutes).

-

Cell Washing: Wash the cells with KRBH to remove excess dye.

-

Compound Addition: Add the D-phenylalanine derivative at various concentrations to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. For ratiometric dyes like Fura-2, measure the emission at two wavelengths.

-

Data Analysis: Calculate the change in fluorescence intensity or the ratio of intensities over time to determine the effect of the compound on intracellular calcium levels.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving D-phenylalanine derivatives.

Caption: Tri-enzymatic cascade for the synthesis of D-phenylalanine from L-phenylalanine.

Caption: Mechanism of analgesia via enkephalinase inhibition by D-phenylalanine.

Caption: Comparison of L-peptide vs. D-peptide stability against proteases.

Conclusion

The incorporation of D-phenylalanine and its derivatives represents a cornerstone of modern drug design, offering a robust strategy to overcome the inherent limitations of L-peptide-based therapeutics and to create novel small molecule drugs. By enhancing proteolytic stability, modulating biological activity, and enabling diverse applications from metabolic diseases to viral infections, D-phenylalanine provides a versatile platform for innovation. The continued exploration of novel D-phenylalanine derivatives, coupled with refined synthesis and evaluation protocols, promises to deliver a new generation of more effective and durable medicines. This guide serves as a foundational resource for scientists and researchers dedicated to harnessing the full potential of this remarkable chiral building block.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Nateglinide? [synapse.patsnap.com]

- 7. A novel D-phenylalanine-derivative hypoglycemic agent A-4166 increases cytosolic free Ca2+ in rat pancreatic beta-cells by stimulating Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Phenylalanine - Wikipedia [en.wikipedia.org]

- 9. Enkephalinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of stress-induced analgesia by D-phenylalanine, an anti-enkephalinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enkephalinase: selective inhibitors and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nateglinide improves early insulin secretion and controls postprandial glucose excursions in a prediabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 17. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A sonosensitive diphenylalanine-based broad-spectrum antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 23. DSpace [repositori.upf.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bu.edu [bu.edu]

- 27. Glucose uptake and calcium influx assays.pptx [slideshare.net]

The Nitrile Group in Unnatural Amino Acids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful tool to modulate biological activity, enhance stability, and probe molecular interactions. Among the diverse functionalities introduced through UAAs, the nitrile group stands out for its unique electronic properties, compact size, and versatile reactivity. This in-depth technical guide explores the multifaceted roles of the nitrile group in unnatural amino acids, from its function as a bioisostere and a covalent "warhead" to its application as a spectroscopic probe.

Physicochemical Properties and Bioisosteric Roles of the Nitrile Group

The nitrile or cyano group (-C≡N) is a linear, highly polar functional group with a strong electron-withdrawing nature.[1] Its small size, approximately one-eighth that of a methyl group, allows it to be well-accommodated within the often-congested binding pockets of target proteins.[1] These properties make the nitrile group an effective bioisostere for various functional groups, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2]

The nitrile group can modulate the properties of peptides and small molecules by:[2][3]

-

Improving Bioavailability: By altering polarity and metabolic stability.

-

Enhancing Binding Affinity: Through hydrogen bonding, polar interactions, and π-π stacking.[2]

-

Blocking Metabolic Lability: Increasing the metabolic stability of drug molecules by preventing oxidative metabolism.[2]

The nitrile group is frequently employed as a bioisostere for:[4][5]

The Nitrile Group as a Covalent Warhead in Enzyme Inhibition

A significant application of nitrile-containing unnatural amino acids is in the design of covalent enzyme inhibitors. The electrophilic carbon atom of the nitrile group can act as a "warhead," reacting with nucleophilic residues in the active site of an enzyme to form a covalent adduct.[9] This strategy has been particularly successful in targeting cysteine and serine proteases.[9]

The reaction typically involves the nucleophilic attack of a cysteine thiol or a serine hydroxyl group on the nitrile carbon, forming a stable, often reversible, thioimidate or imidate, respectively.[10] This covalent modification can lead to potent and prolonged inhibition of the target enzyme.

Targeting Cysteine Proteases

Nitrile-based inhibitors have shown significant efficacy against various cysteine proteases, which play crucial roles in numerous diseases, including osteoporosis, arthritis, and viral infections.[11] A prominent example is the inhibition of cathepsins, a family of lysosomal proteases.

Odanacatib , a selective inhibitor of cathepsin K, an enzyme involved in bone resorption, features a nitrile group that forms a reversible covalent bond with the active site cysteine.[12][13]

Targeting Serine Proteases

Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral anti-diabetic drugs that work by prolonging the action of incretin hormones. Several DPP-4 inhibitors, such as saxagliptin and vildagliptin, are α-amino nitrile derivatives that reversibly inhibit the enzyme through covalent modification of the active site serine.[6]

Quantitative Data on Nitrile-Containing Inhibitors

The following tables summarize key quantitative data for representative nitrile-containing inhibitors, highlighting their potency and selectivity.

| Inhibitor | Target Enzyme | IC50 / Ki | Reference(s) |

| Odanacatib | Cathepsin K | IC50 = 0.2 nM | [13] |

| Odanacatib | Cathepsin S | IC50 = 60 nM | [13] |

| Amino nitrile 75 | Cathepsin S | IC50 = 9 nM | [6] |

| Saxagliptin | DPP-4 | - | [14] |

| Vildagliptin | DPP-4 | IC50 = 3.5 nM | [14] |

| Nirmatrelvir | SARS-CoV-2 Mpro | - | [6] |

| Dipeptidyl nitrile (38) | Cruzain | Ki = 0.5 µM | [15] |

| Pyrimidine nitrile-pyrazoline (35) | Falcipain-2 | IC50 = 1.63 µM | [15] |

| Peptide-like compound (36) | Falcipain-2 | IC50 = 2.7 nM | [15] |

Table 1: Inhibition constants for various nitrile-containing enzyme inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a nitrile-containing unnatural amino acid, its incorporation into a peptide, and an assay for evaluating its inhibitory activity against a cysteine protease.

Synthesis of β-Cyano-L-alanine

β-Cyano-L-alanine is a simple nitrile-containing unnatural amino acid that can be synthesized from L-asparagine.

Materials:

-

L-Asparagine

-

Phosphorus oxychloride (POCl3)

-

Pyridine

-

Dry diethyl ether

-

Dry methanol

Procedure:

-

Suspend L-asparagine in an excess of pyridine.

-

Cool the suspension in an ice bath.

-

Slowly add phosphorus oxychloride with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness.

-

Recrystallize the crude product from a mixture of methanol and diethyl ether to obtain pure β-cyano-L-alanine.

Incorporation of a Nitrile-Containing UAA into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of a protected nitrile-containing amino acid onto a resin-bound peptide using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-protected nitrile-containing amino acid (e.g., Fmoc-L-4-cyanophenylalanine)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

DMF (peptide synthesis grade)

-

Piperidine solution (20% in DMF)

-

DCM

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a SPPS reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected nitrile-containing amino acid (3 equivalents relative to resin loading), the coupling reagent (3 equivalents), and a base such as DIPEA (6 equivalents) in a minimal amount of DMF.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Chain Elongation: Repeat steps 2-7 for the subsequent amino acid couplings.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Cysteine Protease Activity Assay

This fluorometric assay is used to determine the inhibitory activity of a nitrile-containing compound against a cysteine protease.

Materials:

-

Purified cysteine protease (e.g., papain, cathepsin K)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Fluorogenic substrate (e.g., Z-Leu-Arg-MCA)

-

Nitrile-containing inhibitor

-

96-well black microplate

-

Fluorometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the cysteine protease in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the nitrile-containing inhibitor in the assay buffer.

-

Assay Setup: In the wells of the 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or buffer for the control). Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~460 nm for MCA) over time using a fluorometer.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Graphviz diagrams provide a clear visual representation of complex biological pathways and experimental procedures.

Covalent Inhibition of a Cysteine Protease

Caption: Reversible covalent inhibition of a cysteine protease by a nitrile-containing unnatural amino acid.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the synthesis and evaluation of a nitrile-containing peptide inhibitor.

Characterization of Nitrile-Modified Peptides and Proteins

The successful synthesis and incorporation of nitrile-containing unnatural amino acids require rigorous characterization.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the correct mass of the synthesized peptide, verifying the incorporation of the nitrile-containing UAA.[16] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[17] For covalent inhibitors, MS can be used to identify the specific amino acid residue that has been modified.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of proteins and peptides in solution.[19] The nitrile group itself can be used as an NMR probe, with the chemical shift of a ¹³C or ¹⁵N-labeled nitrile being sensitive to its local environment.[5] NMR can also be used to determine the three-dimensional structure of a protein-inhibitor complex.[16]

-

X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state.[20] Co-crystallization of a target protein with a nitrile-containing inhibitor can reveal the precise binding mode and the covalent adduct formed in the active site.[6]

Conclusion

The nitrile group offers a unique and valuable tool for researchers in chemical biology and drug discovery. Its versatile properties as a bioisostere and a covalent warhead, combined with its utility as a spectroscopic probe, make nitrile-containing unnatural amino acids a powerful class of building blocks for the design of novel peptides and proteins with tailored functions. The experimental protocols and characterization methods outlined in this guide provide a foundation for the successful application of this important functional group in a research setting.

References

- 1. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 4. Effect of the cathepsin K inhibitor odanacatib on bone resorption biomarkers in healthy postmenopausal women: two double-blind, randomized, placebo-controlled phase I studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evolutionary and Structural Insights about Potential SARS-CoV-2 Evasion of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chondrex.com [chondrex.com]

- 11. β-Cyanoalanine Synthase Is a Mitochondrial Cysteine Synthase-Like Protein in Spinach and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of mouse cathepsin K structural elements that regulate the potency of odanacatib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. benchchem.com [benchchem.com]

A Technical Guide to D-4-Cyanophenylalanine (H-D-Phe(4-CN)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-4-Cyanophenylalanine (H-D-Phe(4-CN)-OH), a non-canonical amino acid increasingly utilized in peptide synthesis, drug discovery, and as a sophisticated biophysical probe. This document details its chemical properties, supplier information, and key experimental protocols for its synthesis and application.

Compound Identification and Supplier Information

D-4-Cyanophenylalanine, systematically named (R)-2-Amino-3-(4-cyanophenyl)propanoic acid, is a derivative of the natural amino acid D-phenylalanine. Its unique cyano group serves as a versatile chemical handle and a sensitive spectroscopic reporter.

Table 1: Compound Identification

| Identifier | Value | Reference |

| Compound Name | D-4-Cyanophenylalanine | [1] |

| Synonyms | This compound, D-Phe(4-CN)-OH, (R)-2-Amino-3-(4-cyanophenyl)propanoic acid | [1] |

| CAS Number | 263396-44-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [3] |

Table 2: Major Suppliers

| Supplier | Website |

| Chemsrc | --INVALID-LINK-- |

| Aapptec | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Chem-Impex | --INVALID-LINK-- |

Physicochemical and Spectroscopic Data

The properties of D-4-Cyanophenylalanine make it a valuable tool for various research applications. Its physical characteristics are summarized below. The cyano group provides a unique infrared (IR) stretching frequency and its fluorescence is highly sensitive to the local environment.

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 394.1 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 192.1 ± 26.5 °C | [1] |

| Storage Condition | -15°C | [1] |

| LogP | 0.55 | [1] |

| Topological Polar Surface Area | 87.1 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Table 4: Spectroscopic Properties

| Property | Description | Reference |

| Infrared (IR) Probe | The C≡N stretching vibration is sensitive to the local environment, including hydration and electric fields, making it an excellent site-specific IR probe. | [4][5] |

| Fluorescence Probe | The fluorescence quantum yield and lifetime are highly dependent on solvent proticity, hydrogen bonding, and proximity to quenching residues (e.g., Tyr, His, Met).[4][5][6] It can be selectively excited at ~240 nm.[4] | |

| Extinction Coefficient | ε = 850 M⁻¹ cm⁻¹ at 280 nm. | [4] |

| FRET Donor | Can act as a Fluorescence Resonance Energy Transfer (FRET) donor to tryptophan. | [4] |

Experimental Protocols and Methodologies

This section details key experimental procedures involving D-4-Cyanophenylalanine, from its chemical synthesis to its incorporation into peptides and proteins.

Chemical Synthesis of 4-Cyanophenylalanine

A general method for preparing 4-cyanophenylalanine involves a multi-step process starting from 2-[(benzyloxycarbonyl)amino]diethyl malonate.[7] While the patent does not specify stereoselectivity, enantioselective methods are available, often employing chiral catalysts or enzymatic resolution.[8][9][10]

Protocol 1: General Synthesis of 4-Cyanophenylalanine [7]

-

Substitution: React 2-[(benzyloxycarbonyl)amino]diethyl malonate with p-cyanobenzyl bromide in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like absolute ethanol. The reaction is typically stirred for 1.5 hours at 0-5°C before being heated to reflux.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Hydrolysis: The resulting diethyl ester intermediate is hydrolyzed to the diacid using a base such as lithium hydroxide in a solvent mixture (e.g., THF/water).

-

Decarboxylation: The diacid is then decarboxylated by heating in a high-boiling point solvent (e.g., toluene, xylene) to yield the Z-protected 4-cyanophenylalanine.

-

Deprotection: The final step is the removal of the benzyloxycarbonyl (Z) protecting group via catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst) to yield 4-cyanophenylalanine.

References

- 1. This compound | CAS#:263396-44-7 | Chemsrc [chemsrc.com]

- 2. peptide.com [peptide.com]

- 3. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Cyanophenylalanine and Selenomethionine Constitute a Useful Fluorophore-Quencher Pair for Short Distance Measurements: Application to Polyproline Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Vibrational Probes in Protein Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Protein Dynamics with Molecular Vibrations

Vibrational spectroscopy has emerged as a powerful tool in protein science, offering a unique window into the intricate dance of molecular structure and dynamics.[1][2][3][4][5] Unlike static structural methods, vibrational spectroscopy can capture the subtle environmental and conformational changes that govern protein function, making it an invaluable asset in fundamental research and drug development.[6][7] This guide provides a comprehensive overview of the principles, techniques, and applications of vibrational probes in the study of proteins.

At its core, vibrational spectroscopy measures the absorption or scattering of light by a molecule, which corresponds to the excitation of its natural vibrational modes.[8][9] These vibrations are exquisitely sensitive to the local environment, including hydrogen bonding, electric fields, and solvent accessibility.[8][10] However, the intrinsic vibrational spectra of proteins are often congested and difficult to interpret due to the sheer number of overlapping signals.[6][11] To overcome this challenge, researchers employ site-specific vibrational probes—small chemical groups with unique vibrational signatures that can be introduced into a protein to report on their local environment with high precision.[1][2][3][6]

This whitepaper will delve into the various types of vibrational probes, their incorporation into proteins, and their application in elucidating protein structure, folding, ligand binding, and enzymatic mechanisms. We will also explore the experimental protocols and data analysis techniques that are central to this powerful methodology.

Core Principles of Vibrational Spectroscopy in Protein Science

Vibrational spectroscopy encompasses two primary techniques: infrared (IR) spectroscopy and Raman spectroscopy.

-

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.[4] The amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration of the polypeptide backbone, is particularly sensitive to protein secondary structure.[12] However, the strong absorption of water in this region can be problematic.[10]

-

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light.[9][13][14][15] The resulting Raman spectrum reveals the vibrational modes of the molecule. A key advantage of Raman spectroscopy is its insensitivity to water, making it well-suited for studying proteins in aqueous solutions.[16] Surface-enhanced Raman spectroscopy (SERS) and resonance Raman spectroscopy are variations that can significantly enhance the signal.[14][15]

To overcome the spectral congestion inherent in protein spectra, researchers utilize vibrational probes that absorb in a "transparent window" of the protein's vibrational spectrum, typically between 1800 and 2500 cm⁻¹.[6] This region is free from the overlapping signals of the protein's natural vibrations.[6][11]

Types of Vibrational Probes

A variety of chemical moieties can serve as effective vibrational probes. The choice of probe depends on the specific research question, the desired level of perturbation to the protein structure, and the spectroscopic technique being employed.

Backbone-Based Probes

The protein backbone itself can be a source of vibrational information.

-

Amide I Band: As mentioned, the amide I band is a sensitive reporter of secondary structure.[1][12] Isotope editing, where a ¹²C=¹⁶O group is replaced with ¹³C=¹⁶O or ¹³C=¹⁸O, can be used to red-shift the frequency of a specific amide I vibration, allowing it to be distinguished from the rest of the backbone signals.[1] This provides site-specific structural information with minimal perturbation.[1]

Side-Chain Probes and Unnatural Amino Acids

A more versatile approach involves the incorporation of unnatural amino acids containing unique vibrational reporter groups.[1][2][17] These probes can be introduced at virtually any position in the protein, providing a wealth of site-specific information.

-

Nitrile (C≡N) Group: The nitrile stretching vibration absorbs in the 2100–2400 cm⁻¹ region, a clear window in the protein IR spectrum.[1] Nitrile-containing amino acids like p-cyano-phenylalanine are commercially available and have been widely used to probe local environments.[1]

-

Azide (R-N₃) Group: The asymmetric stretching vibration of azides also falls within the transparent window and is a sensitive probe of the local environment.[1][17] Azidohomoalanine is an example of an azide-containing unnatural amino acid.[17]

-

Carbonyl (C=O) Group: Unnatural amino acids containing additional carbonyl groups can be used to probe local electric fields through the vibrational Stark effect.[1]

-

Carbon-Deuterium (C-D) Bond: Replacing a C-H bond with a C-D bond shifts the vibrational frequency from the congested 2800–3000 cm⁻¹ region to the clear 2100–2400 cm⁻¹ window.[1][6] This is a minimally perturbing probe.[11]

-

Thiocyanate (SCN) Group: The thiocyanate group can be easily introduced into proteins through the chemical modification of cysteine residues and serves as another useful probe in the transparent window.[1][6]

Quantitative Data on Common Vibrational Probes

The following table summarizes the key spectral properties of commonly used vibrational probes.

| Vibrational Probe | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Sensitivity |

| Amide I (¹³C=¹⁸O) | C=O Stretch | ~1600 (red-shifted) | High | Secondary structure, H-bonding |

| Nitrile (aromatic) | C≡N Stretch | 2100 - 2400[1] | ~220 (for p-cyano-phenylalanine in water)[1] | Electrostatics, H-bonding, Solvation |

| Nitrile (alkyl) | C≡N Stretch | 2100 - 2400[1] | ~50 (in water)[1] | Electrostatics, H-bonding, Solvation |

| Azide | N₃ Asymmetric Stretch | ~2100 | High | Local environment, Dynamics |

| Carbon-Deuterium | C-D Stretch | 2100 - 2400[1] | Low | Local environment (minimally perturbing) |

| Thiocyanate | S-C≡N Stretch | ~2150 | Moderate | Local environment, Accessibility |

| Metal Carbonyl | C≡O Stretch | 1900 - 2100 | Very High | Local hydration dynamics |

Experimental Protocols

The successful application of vibrational probes relies on robust experimental methodologies for probe incorporation and spectroscopic analysis.

Incorporation of Vibrational Probes

Site-specific incorporation of vibrational probes is most commonly achieved through:

-

Site-Directed Mutagenesis and Expression: This is the primary method for introducing unnatural amino acids. It involves modifying the gene encoding the protein of interest to include a unique codon (e.g., the amber stop codon) at the desired site. The protein is then expressed in a host organism that has been engineered to recognize this codon and insert the desired unnatural amino acid.[11]

-

Chemical Modification: Certain probes, like thiocyanate, can be introduced by chemically modifying the side chains of specific amino acids, such as cysteine.[1][11]

-

Peptide Synthesis: For smaller proteins or protein domains, solid-phase peptide synthesis allows for the direct incorporation of unnatural amino acids at any position.[11]

Vibrational Spectroscopy Measurements

A typical experimental workflow for a vibrational spectroscopy experiment on a protein with a site-specific probe is as follows:

Applications in Drug Development

Vibrational probes offer significant advantages in the drug development pipeline.

-

Target Validation and Mechanistic Studies: By placing probes at key locations within a target protein, such as an enzyme's active site or an allosteric pocket, researchers can monitor conformational changes upon ligand binding.[1] This provides valuable insights into the mechanism of action of drug candidates.[18]

-

Screening and Lead Optimization: Vibrational spectroscopy can be used to screen compound libraries for their effects on protein structure and dynamics.[7] The high information content of vibrational spectra can help in prioritizing and optimizing lead compounds.

-

Formulation and Stability Studies: The sensitivity of vibrational probes to the local environment makes them excellent tools for assessing the stability of protein therapeutics under different formulation conditions. Changes in the probe's spectrum can indicate unfolding or aggregation.[19]

The following diagram illustrates how a vibrational probe can be used to study ligand binding:

Future Outlook

The field of vibrational probes in protein science is continually evolving. Advances in laser technology, spectroscopy instrumentation, and computational methods are pushing the boundaries of what is possible.[20][21][22][23][24] Two-dimensional infrared (2D-IR) spectroscopy, for instance, can provide information about vibrational coupling and dynamics on ultrafast timescales.[17][20][21] The development of new and more sensitive probes, along with improved methods for their incorporation into proteins, will undoubtedly lead to even deeper insights into the complex world of protein function. These advancements are poised to have a significant impact on our understanding of biological processes and the development of new therapeutics.[18][25]

References

- 1. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific infrared probes of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-Specific Infrared Probes of Proteins | Annual Reviews [annualreviews.org]

- 4. Infrared spectroscopy of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational spectroscopy as a tool for probing protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. What vibrations tell about proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vibrational Probes: Research: Thielges Research Group: Indiana University [thielges.lab.indiana.edu]

- 12. Infra red spectroscopy protein analysis | PPTX [slideshare.net]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Ultraviolet Resonance Raman Spectroscopic Markers for Protein Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. VIBRANT: spectral profiling for single-cell drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Raman – Proteins, Structure and Methods [bio-structure.com]

- 20. Computational vibrational spectroscopy of peptides and proteins in one and two dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. arxiv.org [arxiv.org]

- 23. pubs.aip.org [pubs.aip.org]

- 24. researchgate.net [researchgate.net]

- 25. Illuminating life processes by vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]

p-Cyanophenylalanine as a Non-Canonical Amino Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-cyanophenylalanine (pCNF), a non-canonical amino acid that has emerged as a powerful tool in protein science and drug development. Its unique spectroscopic properties, including intrinsic fluorescence and a nitrile group that serves as a sensitive infrared probe, allow for detailed investigation of protein structure, dynamics, and interactions. This document outlines the synthesis and physicochemical properties of pCNF, details its site-specific incorporation into proteins using genetic code expansion, and provides in-depth experimental protocols for its application in fluorescence, infrared, and Raman spectroscopy. Quantitative data are summarized in structured tables for easy reference, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.

Introduction

The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized the study of biological systems, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications.[1] p-Cyanophenylalanine (pCNF) has distinguished itself as a particularly versatile ncAA due to its minimal structural perturbation when substituting for natural aromatic residues like phenylalanine or tyrosine, combined with its unique spectroscopic characteristics.[2][3] The cyano (nitrile) group provides a distinct vibrational signature in a region of the infrared spectrum that is free from interference from other protein components, making it an excellent probe of the local electrostatic environment.[4][5] Furthermore, pCNF exhibits fluorescence that is highly sensitive to its surroundings, allowing for the study of protein folding, binding, and conformational changes.[2][3] This guide serves as a technical resource for researchers looking to leverage the capabilities of pCNF in their work.

Physicochemical and Spectroscopic Properties of p-Cyanophenylalanine

The utility of pCNF as a molecular probe stems from its distinct physicochemical and spectroscopic properties. Its structure is similar to phenylalanine, with the addition of a nitrile group at the para position of the phenyl ring. This seemingly small modification imparts unique characteristics that can be exploited in various biophysical studies.

Spectroscopic Properties

pCNF possesses both fluorescent and vibrational spectroscopic handles that are sensitive to the local environment.

-

Fluorescence Spectroscopy: The fluorescence quantum yield and lifetime of pCNF are particularly sensitive to solvent polarity and hydrogen bonding.[2][3] Specifically, the quantum yield is significantly higher in water compared to organic solvents, making it an excellent probe for assessing the solvent exposure of a specific protein residue.[3] The fluorescence can be selectively excited at around 240 nm, even in the presence of tryptophan and tyrosine residues.[3]

-

Infrared (IR) Spectroscopy: The nitrile (C≡N) stretching vibration of pCNF gives rise to a sharp, intense absorption band in a region of the IR spectrum (around 2230-2240 cm⁻¹) that is free from other protein absorptions.[4][5] The exact frequency of this band is highly sensitive to the local electric field, hydrogen bonding, and hydration status, providing a precise reporter of the protein microenvironment.[6][7] A blue shift (higher frequency) is typically observed in more polar or hydrogen-bonding environments.[6]

-